molecular formula C11H6F3NO B1405938 2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one CAS No. 1522687-41-7

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one

Cat. No.: B1405938
CAS No.: 1522687-41-7
M. Wt: 225.17 g/mol
InChI Key: RKCLHCXEHKBFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(quinolin-8-yl)ethan-1-one is an organic compound that has gained significant attention due to its potential. It is a part of the trifluoromethyl group-containing compounds which are found in many FDA-approved drugs .


Synthesis Analysis

The synthesis of trifluoromethyl group-containing compounds like this compound often involves metal-catalyzed procedures . Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of these compounds . Trifluoromethylation of carbon-centered radical intermediates is a common method used .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a quinolin-8-yl group attached to an ethan-1-one group .

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

  • The introduction of CF3 groups in trifluoromethylquinoline derivatives enhances biological activity due to the ability of fluorine to form close contacts with various atoms, as seen in trifluoromethylated quinoline derivatives. These fluorine-atom close contacts suggest that CF3 groups aid in binding or interaction with biological targets (Gomes et al., 2019).

Interaction with Sodium and Potassium Amides

  • The interaction of polyfluorinated quinolines with sodium or potassium amide in liquid ammonia indicates nucleophilic addition and oxidation, highlighting their potential in chemical syntheses (Gurskaya et al., 2012).

Anticancer Activity

  • Quinoline-derived trifluoromethyl alcohols exhibit potent growth inhibition in a zebrafish embryo model, indicating their potential as anticancer agents. This finding is crucial for exploring new directions in anticancer drug discovery (Sittaramane et al., 2015).

Photoluminescent Properties

  • Quinoline-triazoles show significant hydrogen-bonding interactions, resulting in 1D crystals with blue-green emission. Their thermal stability and photoluminescent properties are noteworthy for material sciences (Bai et al., 2017).

Structural and Voltammetric Analysis

  • The X-ray diffraction analysis and voltammetric investigation of quinolin-2-yl-ethane-1,2-dione derivatives offer insights into their structural characteristics and electrochemical behavior, valuable for chemical synthesis and analysis (Tkachev et al., 2012).

Synthesis and Coordination Chemistry

  • The synthesis of difluoro[2-(quinolin-2-yl)phenolato]borane showcases the potential of quinolinyl compounds in coordination chemistry, particularly in creating complexes with unique structural properties (Yang & Xia, 2011).

Bond Formation and Chemical Synthesis

  • The reaction of trifluoroacetyl amides with Grignard reagents, including quinolin-8-yl groups, illustrates their role in bond formation and as precursors in chemical synthesis (Zhu et al., 2019).

Novel Synthesis Methods

  • Innovative synthesis methods utilizing trifluoroacetyl-quinolin-2(1H)-ones demonstrate their versatility in chemical reactions, such as the Passerini-/Ugi-Type Reaction (Madhu et al., 2022).

Properties

IUPAC Name

2,2,2-trifluoro-1-quinolin-8-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10(16)8-5-1-3-7-4-2-6-15-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCLHCXEHKBFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)C(F)(F)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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